6-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl}-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one
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Overview
Description
6-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl}-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl}-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with 2,3-Dimethylphenyl Group: The piperazine ring is then substituted with a 2,3-dimethylphenyl group using electrophilic aromatic substitution reactions.
Formation of the Dihydropyrimidinone Core: The final step involves the formation of the dihydropyrimidinone core through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl}-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
6-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl}-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its unique structure and potential biological activity.
Biological Research: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl}-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N2-(3,4-Dimethylphenyl)-6-((4-(p-tolyl)piperazin-1-yl)methyl)-1,3,5-triazine-2,4-diamine
- 2,4-Ditert-butyl-6-{[4-(3,5-ditert-butyl-2-hydroxybenzyl)-1-piperazinyl]methyl}phenol
Uniqueness
6-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl}-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern and the presence of both piperazine and dihydropyrimidinone moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
IUPAC Name |
4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-2-propan-2-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-14(2)20-21-17(12-19(25)22-20)13-23-8-10-24(11-9-23)18-7-5-6-15(3)16(18)4/h5-7,12,14H,8-11,13H2,1-4H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRODJAUEWJLGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC(=O)NC(=N3)C(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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